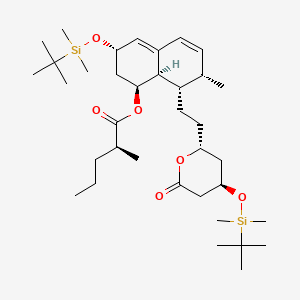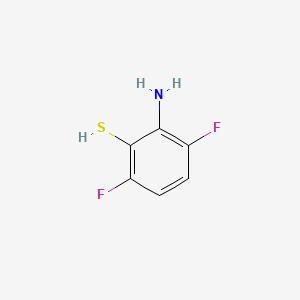
4-Hydroxy Mexiletine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Mexiletine-d6 Hydrochloride is a deuterated analogue of 4-Hydroxy Mexiletine Hydrochloride, which is a metabolite of Mexiletine. Mexiletine is a class 1B antiarrhythmic agent used to treat ventricular arrhythmias. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy Mexiletine-d6 Hydrochloride typically involves the deuteration of Mexiletine. The process includes the following steps:
Starting Material: The synthesis begins with 2,6-xylenol.
Deuteration: The hydrogen atoms in the molecule are replaced with deuterium atoms using deuterated reagents.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the aromatic ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Bulk Deuteration: Using deuterated reagents in large quantities.
Automated Hydroxylation: Employing automated systems to introduce the hydroxyl group efficiently.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Mexiletine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-keto Mexiletine-d6.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of various substituted Mexiletine-d6 derivatives.
Scientific Research Applications
4-Hydroxy Mexiletine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
4-Hydroxy Mexiletine-d6 Hydrochloride, like its parent compound Mexiletine, inhibits the inward sodium current required for the initiation and conduction of impulses in cardiac cells. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The deuterated form allows for detailed studies of the drug’s interaction with sodium channels and its pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Mexiletine Hydrochloride: The non-deuterated form used clinically for treating arrhythmias.
4-Hydroxy Mexiletine Hydrochloride: The non-deuterated metabolite of Mexiletine.
Lidocaine: Another class 1B antiarrhythmic agent with similar pharmacological properties
Uniqueness
4-Hydroxy Mexiletine-d6 Hydrochloride is unique due to its stable isotope labeling, which provides several advantages:
Enhanced Stability: The deuterium atoms confer greater stability to the compound.
Detailed Studies: Allows for precise metabolic and pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium substitution often results in a slower metabolic rate, providing longer-lasting effects.
Properties
CAS No. |
1330053-55-8 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
237.757 |
IUPAC Name |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
InChI Key |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Synonyms |
4-(2-Aminopropoxy)-3,5-dimethylphenol-d6 Hydrochloride; KOE 2127CL-d6; _x000B_p-Hydroxymexiletine-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)


![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)
amino}ethan-1-ol](/img/structure/B589810.png)


![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)



